molecular formula C19H21IN4O2S B2550604 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1049785-21-8

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2550604
CAS No.: 1049785-21-8
M. Wt: 496.37
InChI Key: XWDMXUJSJVZWBS-UHFFFAOYSA-N
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Description

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a useful research compound. Its molecular formula is C19H21IN4O2S and its molecular weight is 496.37. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Reactions

  • Research on similar compounds focuses on the synthesis and reactivity of complex organic molecules. For example, studies on the Meisenheimer rearrangement of 2-ethyl-1-methoxycarbonyl-1,4,5,10b-tetrahydro-2H-azetopyridoindole and its reactions under various conditions highlight sophisticated organic transformations that could be relevant to understanding the chemical behavior of your compound (Kurihara et al., 1991).

Molecular Docking Studies

  • Synthesis and molecular docking studies of novel compounds, such as those involving benzoxazine derivatives using Vilsmeier reagent, reveal the potential for antibacterial activity. These insights could inform research into the biological activity or therapeutic applications of compounds with similar structures (Shakir et al., 2020).

Photolytic Decomposition

  • Investigations into the thermal and photolytic decomposition of related organic compounds provide a foundation for understanding how your compound might behave under different environmental conditions or during synthesis processes (Ardakani et al., 1984).

Catalytic Reactions

  • Studies on Rhodium(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides via C-H activation could offer insights into catalytic strategies applicable to modifying or synthesizing derivatives of your compound (Xu et al., 2018).

Mechanism of Action

Properties

IUPAC Name

[1-[2-[(4-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S.HI/c1-25-14-8-6-13(7-9-14)18(24)22-10-11-23-12-17(26-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDMXUJSJVZWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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